molecular formula C20H24N2O3S B6557252 3-methyl-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide CAS No. 1040671-36-0

3-methyl-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide

Cat. No.: B6557252
CAS No.: 1040671-36-0
M. Wt: 372.5 g/mol
InChI Key: FSWWZPCAPWVARI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and neuroscience. Its structure integrates a benzamide moiety linked via a propyl chain to a 1,2,3,4-tetrahydroisoquinoline sulfonamide group. The 3-methyl substitution on the benzamide ring influences the compound's lipophilicity and potential binding interactions. Compounds featuring the tetrahydroisoquinoline scaffold are of significant interest in pharmacological research due to their diverse biological activities. This structural motif is commonly investigated for its potential to modulate neurotransmitter systems. Specifically, tetrahydroisoquinoline derivatives have been identified as a key scaffold in the development of potent and selective orexin receptor (OX1) antagonists . The orexin system, particularly the OX1 receptor, is a prominent target for research into addiction and reward mechanisms, making such compounds valuable tools for probing these pathways . Furthermore, molecular hybrids containing both benzamide and sulfonamide functional groups are frequently explored for their enzyme inhibitory properties. Similar structures have been studied as inhibitors for targets like sirtuin deacetylases and pantothenate synthetase, an enzyme essential for the growth and survival of Mycobacterium tuberculosis . The presence of the sulfonamide group enhances the molecule's ability to participate in key hydrogen-bonding interactions within enzyme active sites. This product is intended for research purposes only and is not designed for human therapeutic or veterinary use. Researchers can utilize this compound as a building block in organic synthesis or as a lead structure for the development of novel bioactive molecules targeting neurological disorders and infectious diseases.

Properties

IUPAC Name

N-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)propyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-16-6-4-9-18(14-16)20(23)21-11-5-13-26(24,25)22-12-10-17-7-2-3-8-19(17)15-22/h2-4,6-9,14H,5,10-13,15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWWZPCAPWVARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCCS(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Reagents

In a typical procedure, 1,2,3,4-tetrahydroisoquinoline is treated with a sulfonyl chloride derivative (e.g., methanesulfonyl chloride) in the presence of a base such as triethylamine. The reaction is conducted in anhydrous dichloromethane or tetrahydrofuran at 0–5°C to minimize side reactions. The sulfonylation proceeds via nucleophilic attack of the tetrahydroisoquinoline’s amine group on the electrophilic sulfur atom of the sulfonyl chloride.

Table 1: Sulfonylation Parameters from Published Studies

ParameterSourceSource
SolventCH₂Cl₂/MeOH (1:1)THF
Temperature0°C0°C
BaseTriethylamineTriethylamine
Reaction Time6 hours12 hours
Yield85–90%75–80%

The choice of solvent impacts reaction efficiency. Source reports higher yields (85–90%) using a CH₂Cl₂/MeOH mixture, whereas THF in Source yields 75–80%.

Alkylation to Introduce the Propyl Chain

Following sulfonylation, the intermediate undergoes alkylation to attach the propyl spacer. This step typically employs 3-bromopropylamine or its derivatives.

Alkylation Mechanisms

The sulfonylated tetrahydroisoquinoline reacts with 3-bromopropylamine in a polar aprotic solvent (e.g., DMF or acetonitrile). Sodium hydride or potassium carbonate serves as the base to deprotonate the amine, facilitating nucleophilic substitution.

Key Observations:

  • Source : Alkylation at 70°C for 12 hours in acetonitrile with K₂CO₃ achieves 70–75% yield.

  • Source : Substituting DMF for acetonitrile and using HBTU as a coupling agent improves yield to 80–85%.

Acylation to Form the Benzamide Moiety

The final step involves acylation of the propylamine intermediate with 3-methylbenzoyl chloride. This reaction forms the benzamide group, completing the target molecule.

Acylation Protocols

Two primary methods dominate literature:

  • Classical Schotten-Baumann Conditions : The amine reacts with 3-methylbenzoyl chloride in a biphasic system (water/dichloromethane) with NaOH.

  • Coupling Agents : HBTU or EDC·HCl mediates the reaction in anhydrous THF or DMF, enhancing efficiency.

Table 2: Acylation Efficiency Comparison

MethodSolventCoupling AgentYieldSource
Schotten-BaumannH₂O/CH₂Cl₂None60–65%
HBTU-MediatedTHFHBTU85–90%

Coupling agents reduce reaction time from 12 hours to 4–6 hours while improving yields.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors and automated purification systems are prioritized. Key optimizations include:

  • Solvent Recycling : THF and acetonitrile are recovered via distillation.

  • Catalyst Loading : Reducing HBTU from 1.2 equiv. to 1.05 equiv. maintains yield while lowering costs.

Analytical Validation of Intermediates

Critical intermediates are characterized via:

  • ¹H NMR : Confirms sulfonylation (δ 3.1–3.3 ppm for SO₂CH₂) and acylation (δ 7.2–7.8 ppm for benzamide).

  • HPLC Purity : Intermediates exceed 95% purity before progression .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The tetrahydroisoquinoline moiety can undergo oxidation to form isoquinoline derivatives.
    • Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
  • Reduction

    • The benzamide group can be reduced to the corresponding amine.
    • Common reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
  • Substitution

    • The sulfonyl group can participate in nucleophilic substitution reactions.
    • Common reagents: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Isoquinoline derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The mechanism of action for this compound involves interactions with various molecular targets, including enzymes and receptors. The sulfonyl group can engage with active sites of enzymes, potentially inhibiting their activity. The benzamide moiety enhances binding affinity to specific receptors, modulating their functions and leading to therapeutic effects.

Potential Therapeutic Applications

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. Research indicates that the tetrahydroisoquinoline scaffold may play a crucial role in these effects.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models. Its ability to inhibit pro-inflammatory cytokines could be beneficial in treating chronic inflammatory diseases.
  • Neurological Applications : Given the structural similarity to known neuroprotective agents, there is potential for this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research into its effects on neurotransmitter systems is ongoing.

Case Study 1: Anticancer Properties

A study investigated the effects of related tetrahydroisoquinoline derivatives on cancer cell lines. The results indicated that modifications to the sulfonyl group enhanced cytotoxicity against breast cancer cells (IC50 values in the low micromolar range). This suggests that 3-methyl-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide may exhibit similar or enhanced activity due to its unique structure .

Case Study 2: Anti-inflammatory Mechanisms

In an animal model of arthritis, administration of related sulfonamide compounds resulted in significant reductions in joint swelling and pain scores compared to control groups. The study highlighted the importance of the sulfonyl moiety in mediating these effects through inhibition of NF-kB signaling pathways .

Synthesis and Optimization

The synthesis of this compound involves multiple steps:

  • Formation of Tetrahydroisoquinoline Sulfonyl Intermediate :
    • Starting Material: 1,2,3,4-tetrahydroisoquinoline.
    • Reaction with sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base (triethylamine).
  • Alkylation :
    • The sulfonyl derivative is alkylated using 3-bromopropylamine to introduce the propylamine chain.

Mechanism of Action

The mechanism of action of 3-methyl-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The benzamide moiety may enhance binding affinity to specific receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share core structural motifs with the target molecule, differing primarily in substituents or appended functional groups:

Compound Name Molecular Formula Molecular Weight Key Structural Differences Source
3,4-Difluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide C₁₉H₂₀F₂N₂O₃S 394.44 Fluorine substituents at positions 3 and 4 on the benzamide ring
N-[3-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)propyl]-[1,1'-biphenyl]-4-carboxamide C₂₅H₂₆N₂O₃S 434.6 Biphenyl carboxamide replaces 3-methylbenzamide
N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride C₃₀H₃₅ClN₄O₅S₂ 631.2 Benzothiazolyl and dimethylaminopropyl groups introduced; hydrochloride salt

Structural and Functional Insights

Synthetic Accessibility: Both compounds share the tetrahydroisoquinoline sulfonylpropyl backbone, suggesting similar synthetic routes (e.g., sulfonylation of tetrahydroisoquinoline followed by amide coupling).

Biphenyl Carboxamide Derivative () :

  • Increased Aromaticity : The biphenyl group introduces extended π-conjugation, which may influence binding to hydrophobic pockets in biological targets.
  • Molecular Weight : Higher molecular weight (434.6 vs. ~395 for the target compound) could affect solubility and bioavailability.

Benzothiazolyl-Modified Analog (): Heterocyclic Addition: The benzothiazole ring provides a rigid, planar structure that may enhance interactions with enzymes or receptors via π-π stacking or hydrogen bonding.

Biological Activity

3-methyl-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide is a synthetic organic compound that has garnered interest in medicinal chemistry for its potential biological activities. This compound features a benzamide core linked to a tetrahydroisoquinoline sulfonyl group, which is significant for its interaction with various biological targets.

The biological activity of this compound can be attributed to its structural components:

  • Benzamide Core : This moiety is known for its ability to interact with various receptors and enzymes, enhancing binding affinity and modulating their activity.
  • Sulfonyl Group : This group can form strong interactions with active sites of enzymes, potentially inhibiting their activity and leading to therapeutic effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antinociceptive Effects

Studies have demonstrated that derivatives of tetrahydroisoquinoline exhibit significant analgesic properties. For instance, N-(1,2,3,4-tetrahydro-1-isoquinolinylmethyl)benzamides have been identified as novel μ-opioid receptor agonists with notable anti-nociceptive effects in animal models .

Antimicrobial Activity

The compound's structural analogs have shown promising results against various microbial strains. A study on sulfonyl hydrazides containing tetrahydroisoquinoline reported excellent fungicidal activity . While specific data on this compound's antimicrobial efficacy is limited, its structural similarities to other active compounds suggest potential effectiveness.

Cognitive Enhancement

Research involving similar compounds has indicated that they may improve cognitive function in models of cognitive deficit. For example, certain derivatives were observed to enhance cognition in scopolamine-induced models of memory impairment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to SAR for compounds similar to this compound:

Compound Structural Feature Biological Activity Reference
Compound 1Benzamide + Sulfonylμ-opioid receptor agonist
Compound 2TetrahydroisoquinolineAntimicrobial
Compound 3Tetrahydroisoquinoline + BenzamideCognitive enhancement

Case Studies

Several case studies have explored the pharmacological potential of tetrahydroisoquinoline derivatives:

  • Antinociceptive Study : In a study examining the anti-nociceptive effects of tetrahydroisoquinoline derivatives, significant pain relief was observed in animal models when administered compounds structurally related to this compound .
  • Cognitive Function : Another study highlighted the cognitive-enhancing properties of similar compounds in models induced with amyloid-beta peptides. The results indicated improvements in memory and learning capabilities .

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of 3-methyl-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide?

  • Methodological Answer : Synthesis optimization typically involves systematic variation of reaction parameters. For example:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) may enhance sulfonamide coupling efficiency .
  • Temperature control : Reactions involving tetrahydroisoquinoline sulfonyl groups often require mild temperatures (25–60°C) to prevent decomposition .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC can isolate the compound with >95% purity .
    • Key Metrics : Track yield, purity (via HPLC or NMR), and reaction time at each optimization step.

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm sulfonamide and benzamide linkages; IR for carbonyl (C=O) and sulfonyl (S=O) stretches .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability (e.g., decomposition above 160°C observed in analogs) .

Q. What computational tools can predict reactivity or guide experimental design for derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., AFIR) model sulfonamide coupling energetics. ICReDD’s integrated computational-experimental workflow reduces trial-and-error by predicting optimal reaction conditions (e.g., solvent, catalyst) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for analogs of this compound?

  • Methodological Answer :

  • Statistical Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., substituent effects, stereochemistry) contributing to activity discrepancies .
  • Replication Strategies : Use multi-lab validation frameworks (e.g., Contested Territories Network’s replication protocols) to confirm results across experimental settings .
    • Case Study : Inconsistent IC₅₀ values for tetrahydroisoquinoline sulfonamides may arise from variations in cell-line permeability or assay pH .

Q. What advanced techniques elucidate the reaction mechanism of sulfonamide group incorporation?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Deuterium labeling at the sulfonyl chloride reactive site to probe rate-determining steps .
  • In Situ Monitoring : ReactIR or NMR spectroscopy tracks intermediate formation during sulfonamide coupling .
    • Computational Support : Transition state analysis via DFT identifies steric or electronic barriers in sulfonylation .

Q. How can structure-activity relationship (SAR) studies be designed for this compound’s derivatives?

  • Methodological Answer :

  • Fragment-Based Design : Synthesize analogs with modular substitutions (e.g., halogenation at the benzamide ring or alkyl chain length variation in the propyl linker) .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with biological activity (e.g., binding affinity to kinase targets) .
    • Data Integration : Cross-reference CRDC classification codes (e.g., RDF2050112 for reactor design) to align SAR with scalable synthesis protocols .

Tables for Key Data

Property Method Typical Results Reference
Melting PointDSC85–160°C (varies with substituents)
PurityHPLC (C18 column, MeOH:H₂O)>95% (retention time: 8.2 min)
Solubility (DMSO)Gravimetric Analysis25 mg/mL at 25°C
HRMS (M+H⁺)ESI-TOFCalculated: 429.15; Found: 429.14

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.